5-Bromo-4-nitrothiazole, 95%
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Overview
Description
5-Bromo-4-nitrothiazole is a chemical compound with the molecular formula C3HBrN2O2S . It is a derivative of thiazole, a five-membered heterocyclic compound .
Synthesis Analysis
The synthesis of compounds containing the 5-nitrothiazole moiety, such as 5-Bromo-4-nitrothiazole, has been achieved through known chemical routes . The structures of these compounds were confirmed by spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-nitrothiazole consists of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The molecule also contains a bromine atom and a nitro group attached to the thiazole ring .Chemical Reactions Analysis
Compounds containing the 5-nitrothiazole moiety, such as 5-Bromo-4-nitrothiazole, have been involved in various chemical reactions . These reactions include the diazo-coupling method in an acid condition .Physical And Chemical Properties Analysis
5-Bromo-4-nitrothiazole has a predicted boiling point of 265.7±20.0 °C and a predicted density of 2.086±0.06 g/cm3 . Its molecular weight is 209.02 .Mechanism of Action
Target of Action
5-Bromo-4-nitrothiazole is a compound that has been synthesized as a potential antiparasitic agent . The primary targets of this compound are parasitic organisms such as Giardia lamblia, a flagellated protozoan parasite that causes an intestinal infection .
Mode of Action
It is known that nitrothiazole compounds, in general, can be reductively activated in hypoxic cells, and then undergo redox recycling or decompose to toxic products . This process can lead to the death of the parasitic organisms, thereby exhibiting its antiparasitic activity .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-4-nitrothiazole are likely related to its antiparasitic activity. The compound may interfere with the normal functioning of the parasite’s cellular processes, leading to its death . .
Result of Action
The result of the action of 5-Bromo-4-nitrothiazole is the death of the targeted parasitic organisms. In vitro studies have shown that compounds containing the 5-nitrothiazole moiety exhibit remarkable antigiardial activity . This leads to the alleviation of the symptoms caused by the parasitic infection.
Safety and Hazards
Future Directions
The synthesis of novel compounds containing the 5-nitrothiazole moiety, such as 5-Bromo-4-nitrothiazole, and their potential applications in the pharmaceutical sector are areas of ongoing research . These compounds have shown potential as antiparasitic agents , and efforts are being made to discover more potent synthetic methodologies for azo dye derivatives .
properties
IUPAC Name |
5-bromo-4-nitro-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrN2O2S/c4-2-3(6(7)8)5-1-9-2/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWPCQORVLFXIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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